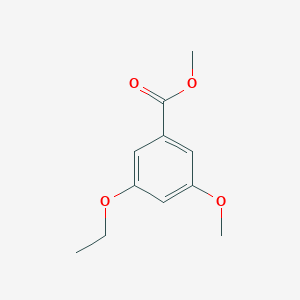

Methyl 3-ethoxy-5-methoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

62502-02-7 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 3-ethoxy-5-methoxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-4-15-10-6-8(11(12)14-3)5-9(7-10)13-2/h5-7H,4H2,1-3H3 |

InChI Key |

FORKMRHNCILIHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 3 Ethoxy 5 Methoxybenzoate

Direct Esterification Approaches

Direct esterification, commonly known as Fischer-Speier esterification, represents the most straightforward route to Methyl 3-ethoxy-5-methoxybenzoate, provided the corresponding carboxylic acid is available. This method involves the reaction of 3-ethoxy-5-methoxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst. uomustansiriyah.edu.iqyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then loses a proton to regenerate the acid catalyst and afford the final product. uomustansiriyah.edu.iqyoutube.com

Commonly employed catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). youtube.comgoogle.com The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, which can also serve as the solvent. youtube.commasterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Conditions |

|---|---|---|---|

| 3-ethoxy-5-methoxybenzoic acid, Methanol | H₂SO₄ or TsOH | Excess Methanol | Reflux, 1-5 hours uomustansiriyah.edu.iqyoutube.com |

Recent advancements have explored the use of recyclable solid acid catalysts to mitigate the environmental impact of strong mineral acids. mdpi.com For instance, a titanium-zirconium (Zr/Ti) based solid acid has been shown to be effective for the esterification of various benzoic acids with methanol, suggesting a viable and more sustainable alternative for the synthesis of this compound. mdpi.com

Transesterification Pathways

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This pathway can be employed to synthesize this compound by reacting a different ester of 3-ethoxy-5-methoxybenzoic acid (e.g., an ethyl or benzyl (B1604629) ester) with a large excess of methanol. masterorganicchemistry.comucla.edu The reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). ucla.edu

In the acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by nucleophilic attack from methanol, similar to Fischer esterification. masterorganicchemistry.com In the base-catalyzed mechanism, a catalytic amount of a strong base, such as sodium methoxide (B1231860), deprotonates the methanol to generate the methoxide ion. This potent nucleophile attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxide group (e.g., ethoxide) yields the desired methyl ester and regenerates the active catalyst. masterorganicchemistry.comucla.edu

To ensure a high yield of the methyl ester, methanol is typically used as the solvent to shift the equilibrium in favor of the product. masterorganicchemistry.com Studies on the transesterification of crude methyl benzoate (B1203000) using titanate catalysts have demonstrated high conversion rates, indicating that similar catalysts could be effective for this transformation. acs.org

Alkylation Reactions in Benzoate Synthesis

Alkylation is a fundamental process for forming the ether linkages (ethoxy and methoxy (B1213986) groups) on the aromatic ring of the benzoate precursor. In the context of synthesizing this compound, O-alkylation of a phenolic hydroxyl group is the key transformation. A plausible synthetic route involves starting with a precursor such as Methyl 3-hydroxy-5-methoxybenzoate. nih.govsigmaaldrich.com The synthesis of the target compound would then be achieved by the ethylation of the free hydroxyl group.

This reaction, a variation of the Williamson ether synthesis, typically involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (S_N2) with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the ethoxy group.

A reported synthesis of a related complex molecule, gefitinib, starts from methyl 3-hydroxy-4-methoxybenzoate, which is alkylated using 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate and DMF as a solvent. mdpi.comnih.gov This provides a direct procedural analogy for the ethylation of Methyl 3-hydroxy-5-methoxybenzoate.

Table 2: Example Alkylation Reaction Conditions

| Substrate | Reagent | Base | Solvent | Conditions |

|---|---|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane | K₂CO₃ | DMF | 70°C, 4 hours mdpi.com |

Multi-step Synthetic Routes from Precursors

The synthesis of this compound often necessitates a multi-step approach, starting from more readily available precursors. These routes rely on a sequence of reliable reactions, including the formation of the ester and ether functionalities.

Precursor Compounds and Their Synthesis

The choice of starting material is critical for an efficient synthesis. Several di- and tri-substituted benzoic acids and their esters serve as logical precursors.

Table 3: Key Precursors for this compound

| Precursor Compound | CAS Number | Notes on Synthesis |

|---|---|---|

| Methyl 3-hydroxy-5-methoxybenzoate | 19520-74-2 | Can be synthesized from 3,5-dihydroxybenzoic acid through regioselective methylation and esterification. diva-portal.org |

| 3,5-Dihydroxybenzoic acid | 99-10-5 | A common starting material for building the 3,5-dioxygenated pattern. |

| 3-hydroxy-5-methoxybenzoic acid | 36138-76-8 | Synthesized from 3,5-dihydroxybenzoic acid via regioselective methylation. |

The synthesis of these precursors often begins with dihydroxybenzoic acids. For example, the synthesis of various non-commercial methyl hydroxy-methoxybenzoates has been demonstrated starting from different dihydroxybenzoic acids. diva-portal.org The process typically involves an initial esterification of the carboxylic acid, followed by selective alkylation of one of the hydroxyl groups. diva-portal.org

Functional Group Interconversions

A multi-step synthesis hinges on the strategic interconversion of functional groups. A logical sequence to arrive at this compound could start from 3,5-dihydroxybenzoic acid.

Esterification: The starting acid is first converted to its methyl ester, Methyl 3,5-dihydroxybenzoate (B8624769), using methanol and an acid catalyst. This protects the carboxylic acid and can influence the reactivity of the hydroxyl groups.

Selective Alkylation (Etherification): The two hydroxyl groups on Methyl 3,5-dihydroxybenzoate are chemically distinct. A regioselective alkylation is performed to first introduce either the methyl or ethyl group. For instance, a selective methylation can yield Methyl 3-hydroxy-5-methoxybenzoate.

Second Alkylation: The remaining free hydroxyl group is then alkylated in a subsequent step. In this case, ethylation of Methyl 3-hydroxy-5-methoxybenzoate using an ethylating agent like ethyl iodide would yield the final product.

This stepwise approach, which relies on esterification and sequential O-alkylation, allows for the controlled construction of the desired substitution pattern. mdpi.comdiva-portal.org

Regioselective Synthesis and Control

Achieving the correct arrangement of substituents on the benzene (B151609) ring—regioselectivity—is paramount in the synthesis of this compound. When starting with a precursor that has multiple reactive sites, such as 3,5-dihydroxybenzoic acid, it is crucial to control which hydroxyl group reacts.

Research into the synthesis of various methyl hydroxy-methoxybenzoate isomers has highlighted the use of regioselective protection-deprotection strategies. diva-portal.org For instance, the less sterically hindered hydroxyl group can be selectively acylated (e.g., with a pivaloyl group). This protected intermediate can then be O-methylated at the remaining free hydroxyl group. Finally, the protecting group is removed via hydrolysis (e.g., using methanol and potassium carbonate) to reveal the desired mono-methylated product, which can then be further functionalized. diva-portal.org This strategy of protecting one reactive site to force a reaction to occur at another is a cornerstone of complex organic synthesis and is directly applicable to controlling the formation of the ethoxy and methoxy groups in the target molecule.

Emerging and Advanced Synthetic Techniques

A plausible and efficient synthetic route commences with 3,5-dihydroxybenzoic acid. This starting material undergoes a sequence of reactions, including esterification and selective etherification, to yield the target compound. The methodologies described herein represent advanced techniques that offer high yields and purity.

One key transformation is the esterification of the carboxylic acid functionality. A robust and industrially scalable method is the Fischer-Speier esterification. For instance, the esterification of 3,5-dihydroxybenzoic acid to its methyl ester, Methyl 3,5-dihydroxybenzoate, can be carried out with high efficiency. A Chinese patent describes a process where 3,5-dihydroxybenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid, achieving a yield of 98%. google.com This initial step is crucial as it protects the carboxylic acid group, allowing for the selective modification of the hydroxyl groups.

The subsequent step involves the selective etherification of one of the hydroxyl groups. This can be achieved by first converting one of the hydroxyls to a methoxy group, followed by the ethylation of the remaining hydroxyl group. The synthesis of related hydroxy-methoxybenzoate methyl esters has been explored, providing a basis for this selective functionalization. A study on the synthesis of all isomers of methyl hydroxy-methoxybenzoate utilized regioselective protection and methylation strategies on various dihydroxybenzoic acids. diva-portal.org

Following the formation of Methyl 3-hydroxy-5-methoxybenzoate, the final ethoxy group is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the remaining phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate. This method is a well-established and versatile strategy for the formation of aryl ethers. The precursors for the related 3-ethoxy-5-methoxybenzoic acid are listed as 3-hydroxy-5-methoxybenzoic acid and ethyl iodide, supporting this synthetic approach. A process for the methylation of a similar compound, 3,5-dichloro-4-hydroxybenzoic acid, to its corresponding methoxybenzoate using dimethyl sulfate in the presence of potassium hydroxide (B78521) has been patented, providing a procedural template for the etherification step. google.com

An alternative, though less direct, advanced method could involve palladium-catalyzed cross-coupling reactions. While not explicitly reported for this molecule, these techniques are at the forefront of modern organic synthesis for constructing C-O bonds in complex molecules.

The following table outlines a proposed advanced synthetic pathway for this compound, based on established and high-yielding methodologies for analogous compounds.

| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| 1 | Fischer-Speier Esterification | 3,5-Dihydroxybenzoic acid | Methanol, Sulfuric acid (catalytic), Reflux | Methyl 3,5-dihydroxybenzoate | ~98% google.com |

| 2 | Selective Monomethylation | Methyl 3,5-dihydroxybenzoate | Dimethyl sulfate, Base (e.g., K2CO3), Acetone | Methyl 3-hydroxy-5-methoxybenzoate | High |

| 3 | Williamson Ether Synthesis | Methyl 3-hydroxy-5-methoxybenzoate | Ethyl iodide, Base (e.g., K2CO3), Acetone, Reflux | This compound | High |

This synthetic strategy highlights the use of selective and high-yield reactions to construct the target molecule from simple, commercially available starting materials. The individual steps are well-precedented and can be optimized to achieve industrial-scale production.

Chemical Reactivity and Transformation of Methyl 3 Ethoxy 5 Methoxybenzoate

Reactions Involving the Ester Moiety

The ester functional group in Methyl 3-ethoxy-5-methoxybenzoate is a primary site for chemical reactions, including hydrolysis, saponification, reduction, and transesterification.

Hydrolysis and Saponification

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either an acid or a base. In the case of this compound, acidic hydrolysis would yield 3-ethoxy-5-methoxybenzoic acid and methanol (B129727). This reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate.

Base-promoted hydrolysis, also known as saponification, is an irreversible process that converts the ester into a carboxylate salt and an alcohol. google.com Treatment of this compound with a strong base, such as sodium hydroxide (B78521), results in the formation of sodium 3-ethoxy-5-methoxybenzoate and methanol. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. chemspider.commasterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion as the leaving group. chemspider.commasterorganicchemistry.com The resulting 3-ethoxy-5-methoxybenzoic acid is then deprotonated by the strongly basic methoxide ion to form the carboxylate salt, driving the reaction to completion. google.com Subsequent acidification of the reaction mixture will produce the free carboxylic acid.

The rate of saponification can be influenced by steric hindrance around the ester group. While the ethoxy and methoxy (B1213986) groups are in the meta positions relative to the ester, they can exert some steric hindrance, potentially slowing the reaction compared to unhindered esters. rsc.org However, under appropriate conditions, such as heating in a suitable solvent, complete saponification can be achieved. aiinmr.com

Table 1: Products of Hydrolysis and Saponification

| Starting Material | Reagents | Major Organic Products |

| This compound | H₂O, H⁺ (catalyst) | 3-ethoxy-5-methoxybenzoic acid, Methanol |

| This compound | 1. NaOH, H₂O2. H₃O⁺ | 3-ethoxy-5-methoxybenzoic acid, Methanol |

Reduction Reactions

The ester group of this compound can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters. rsc.orgmnstate.edu The reaction of this compound with LiAlH₄ would yield (3-ethoxy-5-methoxyphenyl)methanol and methanol.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the ester. rsc.org This is followed by the elimination of the methoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to form the primary alcohol after an acidic workup. rsc.org It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. mnstate.edu

Table 2: Products of Ester Reduction

| Starting Material | Reagent | Major Organic Product |

| This compound | 1. LiAlH₄2. H₃O⁺ | (3-ethoxy-5-methoxyphenyl)methanol |

Transesterification Applications

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. This compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. For example, reacting it with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-ethoxy-5-methoxybenzoate and methanol. The reaction is an equilibrium process, and using a large excess of the reactant alcohol can shift the equilibrium towards the desired product.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methoxy groups. These groups are ortho-, para-directors. Conversely, the methyl ester group is an electron-withdrawing group and acts as a meta-director. The interplay of these directing effects determines the position of substitution on the aromatic ring.

Nitration Studies

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. youtube.commasterorganicchemistry.com

In this compound, the ethoxy and methoxy groups strongly activate the positions ortho and para to them. The methyl ester group deactivates the ring and directs incoming electrophiles to the meta position. Considering the positions on the ring:

C2: Ortho to the methoxy group and meta to the ethoxy and ester groups.

C4: Para to the methoxy group and ortho to the ethoxy group.

C6: Ortho to the ethoxy group and meta to the methoxy and ester groups.

The directing effects of the strongly activating ethoxy and methoxy groups will dominate over the meta-directing effect of the ester. Both alkoxy groups direct substitution to the C2, C4, and C6 positions. The C4 position is activated by both the ethoxy (ortho) and methoxy (para) groups, making it the most likely site for electrophilic attack. The C2 and C6 positions are also activated, but likely to a lesser extent. Therefore, the major product of mononitration is expected to be Methyl 3-ethoxy-5-methoxy-4-nitrobenzoate . Minor products with substitution at the C2 and C6 positions may also be formed.

Table 3: Predicted Products of Mononitration

| Starting Material | Reagents | Major Predicted Product |

| This compound | HNO₃, H₂SO₄ | Methyl 3-ethoxy-5-methoxy-4-nitrobenzoate |

Halogenation Reactions

The halogenation of benzene rings, such as bromination or chlorination, is another important electrophilic aromatic substitution reaction. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, generating a more potent electrophile.

Similar to nitration, the positions of halogenation on the ring of this compound are dictated by the directing effects of the existing substituents. The powerful activating and ortho-, para-directing ethoxy and methoxy groups will control the regioselectivity of the reaction.

Therefore, the major product of monohalogenation (e.g., bromination) is predicted to be Methyl 4-bromo-3-ethoxy-5-methoxybenzoate . Substitution at the C2 and C6 positions would be minor products.

Table 4: Predicted Products of Monobromination

| Starting Material | Reagents | Major Predicted Product |

| This compound | Br₂, FeBr₃ | Methyl 4-bromo-3-ethoxy-5-methoxybenzoate |

Nucleophilic Reactions at the Alkoxy Groups

The ether linkages of the ethoxy and methoxy groups in this compound are generally stable but can undergo cleavage under harsh reaction conditions with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This acid-catalyzed cleavage is a nucleophilic substitution reaction.

The reaction mechanism typically proceeds via protonation of the ether oxygen, forming a good leaving group (an alcohol). Subsequently, a nucleophile (halide ion) attacks the alkyl group. For the primary methyl and ethyl groups present in this compound, this cleavage is expected to follow an S(_N)2 mechanism. The halide ion will attack the less sterically hindered alkyl carbon, leading to the formation of a phenol (B47542) and the corresponding alkyl halides.

Given the presence of two different alkoxy groups, selective cleavage could be a challenge. Generally, the methyl group is slightly less sterically hindered than the ethyl group, which might lead to a preferential formation of methyl halide. However, forcing conditions would likely lead to the cleavage of both ether linkages, yielding 3,5-dihydroxybenzoic acid (after hydrolysis of the ester) along with methyl iodide and ethyl iodide.

Table 1: General Conditions for Acid-Catalyzed Ether Cleavage

| Reagent | Conditions | Products | Mechanism |

| HI (conc.) | Reflux | Phenol + Alkyl Iodide | S(_N)2 for primary/methyl ethers |

| HBr (conc.) | Reflux | Phenol + Alkyl Bromide | S(_N)2 for primary/methyl ethers |

| BBr(_3) | Dichloromethane | Phenol + Alkyl Bromide | Lewis acid-catalyzed cleavage |

Derivatization Strategies and Novel Compound Formation

The structure of this compound allows for several potential derivatization strategies to form novel compounds. These reactions often require prior functionalization of the aromatic ring to enhance its reactivity.

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. To form a Schiff base from this compound, an amino group must first be introduced onto the aromatic ring. This can be achieved through a nitration reaction followed by reduction. For instance, nitration of the aromatic ring, likely at a position ortho to the alkoxy groups, would yield a nitro derivative. Subsequent reduction of the nitro group, for example using tin and hydrochloric acid, would produce an amino-substituted benzoate (B1203000) ester.

This resulting amine, for example, Methyl 3-amino-5-ethoxy-4-methoxybenzoate, could then be reacted with various aldehydes or ketones to form the corresponding Schiff base derivatives (imines). The reaction is typically carried out in an alcohol solvent, often with acid catalysis.

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Schiff Base Type |

| Benzaldehyde | N-Benzylidene derivative |

| Salicylaldehyde | N-(2-Hydroxybenzylidene) derivative |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene) derivative |

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. The aromatic ring of this compound is activated by two alkoxy groups, but it lacks the strong activation typically provided by a phenolic hydroxyl group. Therefore, a direct Mannich reaction on the aromatic ring is unlikely to proceed under standard conditions.

For a Mannich reaction to occur, the aromatic ring would need to be more strongly activated, for example, by the presence of a hydroxyl group. If one of the alkoxy groups were cleaved to a phenol, the resulting hydroxybenzoate would be a more suitable substrate for a Mannich reaction. In such a case, the aminomethyl group would likely be introduced at a position ortho to the hydroxyl group.

Cycloaddition reactions, such as the Diels-Alder reaction, typically involve a conjugated diene and a dienophile. The aromatic ring of this compound is not a diene in the classical sense and would not be expected to participate directly in a standard Diels-Alder reaction.

However, it is conceivable that derivatives of this compound could be prepared to act as dienophiles. For example, if a double bond were introduced in a side chain attached to the aromatic ring, this could potentially react with a diene. Alternatively, under specific conditions, some aromatic compounds can undergo cycloaddition reactions, but this is not a general or expected reactivity for this substrate.

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule like water or an alcohol. For this compound to participate in such a reaction, it would typically need to be converted into a more reactive derivative.

One plausible strategy would be the conversion of the benzoic acid (obtained from the hydrolysis of the ester) into an acid chloride. This acyl chloride could then react with a bifunctional nucleophile, such as a β-ketoester, in a cyclocondensation reaction. For example, reaction with ethyl acetoacetate (B1235776) in the presence of a base could potentially lead to the formation of a heterocyclic system, such as a pyrone or a coumarin (B35378) derivative, though the specific outcome would depend on the reaction conditions and the exact nature of the reactants.

Computational and Theoretical Studies of Methyl 3 Ethoxy 5 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy and electronic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density. Various studies on related aromatic esters utilize DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91, often combined with basis sets like 6-31G(d,p) or 6-311G(d,p), to optimize molecular structures and calculate spectroscopic and electronic properties. epstem.netepstem.net For instance, the B3LYP functional is frequently employed to predict NMR chemical shifts, vibrational frequencies, and electronic properties of complex organic molecules. epstem.netepstem.net These methodologies allow for the reliable calculation of the properties of molecules in both vacuum and solvent environments. epstem.net

Beyond DFT, other quantum chemical methods are available. Ab initio methods compute solutions to the Schrödinger equation from first principles, without using experimental data for simplification. libretexts.org While highly accurate, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) are computationally intensive and typically reserved for smaller molecules. libretexts.orgresearchgate.net

Semi-empirical methods, in contrast, use parameters derived from experimental data or higher-level computations to simplify the calculations. libretexts.org This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems, though with some trade-off in accuracy. libretexts.orgrsc.org The choice between these methods depends on the desired accuracy and the computational resources available.

Molecular Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like Methyl 3-ethoxy-5-methoxybenzoate, which has rotatable bonds in its ethoxy and methoxy (B1213986) groups, conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the global energy minimum structure. Computational methods systematically alter bond lengths, angles, and dihedral angles to find the optimized geometry. epstem.net For similar molecules, researchers have used DFT methods like B3LYP with the 6-31G(d,p) basis set to perform these optimizations. epstem.net

Electronic Structure Analysis

Once the optimized geometry is obtained, a deeper analysis of the molecule's electronic structure can be performed. This reveals key information about its reactivity, stability, and intermolecular interactions.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. epstem.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For aromatic esters, the HOMO is typically distributed over the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO is often localized on the electron-withdrawing ester group.

Table 1: Interpreting Frontier Molecular Orbital Properties

| Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Represents the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Represents the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates kinetic stability, chemical hardness, and polarizability. A smaller gap generally implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. mdpi.com These are often found around electronegative atoms like oxygen. mdpi.comresearchgate.net Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. mdpi.com Green and yellow areas denote regions of neutral or intermediate potential. For this compound, MEP analysis would be expected to show negative potential (red) around the oxygen atoms of the ether and carbonyl groups, highlighting them as sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net

Table 2: Color Coding in Molecular Electrostatic Potential (MEP) Maps

| Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Red | Most Negative | Site for electrophilic attack; strong repulsion of anions. |

| Orange/Yellow | Intermediate Negative/Neutral | Mildly electrophilic site. |

| Green | Zero/Neutral Potential | Non-polar regions. |

| Blue | Most Positive | Site for nucleophilic attack; strong attraction of anions. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate |

| 3-Benzyl-4-(3-ethoxy-2-(4-toluenesulfonlyoxy)-benzlyideneamino]-4,5-dihydro-1H-1,2,4-triazol-5-one |

Spectroscopic Property Predictions

Theoretical spectroscopy is a powerful tool for predicting the spectral characteristics of a molecule before it is even synthesized or analyzed in a laboratory. These predictions are based on quantum chemical calculations and provide valuable insights into the molecule's structure and electronic properties.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common computational task used to elucidate molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. chemicalbook.comepstem.net This method, often employed with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule like this compound.

A typical study would involve optimizing the geometry of the molecule using a functional like B3LYP with a suitable basis set. researchgate.netdergipark.org.tr Following optimization, GIAO calculations would be performed to obtain the theoretical chemical shifts. These calculated values are often correlated with experimental data for validation, and a high degree of correlation (indicated by an R² value close to 1) suggests an accurate prediction. chemicalbook.comepstem.net

Hypothetical Data Table for NMR Chemical Shift Prediction of this compound:

Since no specific data exists, the following table is a template illustrating how such data would be presented. The values are purely for illustrative purposes.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 166.5 | - |

| C2 | 118.0 | - |

| C3 | 160.0 | - |

| C4 | 107.5 | - |

| C5 | 158.0 | - |

| C6 | 109.0 | - |

| OCH3 (ester) | 52.5 | - |

| OCH3 (ether) | 55.8 | - |

| OCH2CH3 | 64.0 | - |

| OCH2CH3 | 14.5 | - |

| H2 | 7.0 | - |

| H4 | 6.8 | - |

| H6 | 7.2 | - |

| OCH3 (ester) | 3.9 | - |

| OCH3 (ether) | 3.8 | - |

| OCH2CH3 | 4.1 | - |

| OCH2CH3 | 1.4 | - |

Computational Vibrational Frequency Analysis

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. researchgate.netresearchgate.net This is typically done by calculating the harmonic vibrational frequencies using DFT methods. researchgate.netresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical shortcomings. researchgate.net

The analysis would provide a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. This information is invaluable for interpreting experimental spectra and assigning specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net

Hypothetical Data Table for Vibrational Frequency Analysis of this compound:

This table is a template to show how the results of a vibrational frequency analysis would be displayed. The assignments and values are hypothetical.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| ν1 | 3100 | 2976 | C-H stretch (aromatic) |

| ν2 | 2980 | 2861 | C-H stretch (methyl/ethyl) |

| ν3 | 1750 | 1680 | C=O stretch (ester) |

| ν4 | 1610 | 1546 | C=C stretch (aromatic ring) |

| ν5 | 1250 | 1200 | C-O stretch (ether/ester) |

| ν6 | 1040 | 998 | C-O stretch (ethoxy) |

Reaction Mechanism Modeling

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of the reaction to understand its feasibility and kinetics.

Transition State Characterization

For any proposed reaction mechanism, identifying and characterizing the transition state is crucial. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to locate this structure and confirm it is a true transition state by vibrational frequency analysis (a single imaginary frequency). nih.gov

Bonding Evolution Theory (BET) Applications

Bonding Evolution Theory (BET) provides a detailed analysis of the changes in chemical bonding during a reaction. nih.gov By analyzing the topology of the electron localization function along the reaction pathway, BET can pinpoint the exact points where chemical bonds are broken and formed. This offers a deeper, more nuanced understanding of the reaction mechanism beyond simple energy profiles. nih.govsynquestlabs.com

Investigation of Nonlinear Optical (NLO) Properties

There is no available research from the search results that specifically investigates the nonlinear optical (NLO) properties of this compound. Computational studies often use methods like DFT to predict the first-order hyperpolarizability (β) and other NLO parameters, which are crucial for identifying potential materials for optoelectronic applications. Such analyses for other organic compounds have revealed that molecular structure, electron donor-acceptor groups, and π-conjugated systems significantly influence the NLO response. Lacking specific studies for this compound, no quantitative NLO data can be provided.

Thermodynamic Property Calculations

No specific thermodynamic property calculations for this compound were found in the provided search results. Typically, computational chemistry can be used to determine thermodynamic parameters such as standard enthalpy of formation, entropy, and heat capacity. These calculations are valuable for understanding the stability and reactivity of a compound. For other related compounds, these properties have been calculated as a function of temperature using theoretical methods. However, in the absence of such a study for this compound, no data tables or detailed research findings can be reported.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Ethoxy 5 Methoxybenzoate

Elucidation of Reaction Pathways

The primary reaction pathway for methyl 3-ethoxy-5-methoxybenzoate is hydrolysis, which can be catalyzed by either acid or base. This reaction involves the cleavage of the ester linkage to yield 3-ethoxy-5-methoxybenzoic acid and methanol (B129727).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol regenerates the acid catalyst and yields the carboxylic acid product. This is a reversible process, and the reverse reaction is known as Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion, which is a strong base. The methoxide ion subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. This reaction is irreversible because the final deprotonation step is energetically favorable. libretexts.org

Identification of Reaction Intermediates

The key reaction intermediate in both acid- and base-catalyzed hydrolysis of this compound is a tetrahedral intermediate .

In the acid-catalyzed pathway , two potential tetrahedral intermediates are formed after the initial protonation of the carbonyl oxygen and subsequent nucleophilic attack by water.

In the base-catalyzed pathway , the nucleophilic attack of the hydroxide ion on the carbonyl carbon leads to a negatively charged tetrahedral intermediate.

While direct spectroscopic or isolation studies of the tetrahedral intermediates for this specific ester are not documented, their existence is a cornerstone of the universally accepted mechanism for ester hydrolysis.

Kinetic Studies and Reaction Rate Determination

The following table, compiled from studies on related benzoate (B1203000) esters, illustrates the influence of substituents on the rate of alkaline hydrolysis.

| Substituent (X) in Methyl X-benzoate | Relative Rate of Hydrolysis |

| p-NO₂ | 2450 |

| m-NO₂ | 730 |

| p-Cl | 7.8 |

| m-Cl | 6.5 |

| H | 1.0 |

| m-CH₃ | 0.53 |

| p-CH₃ | 0.35 |

| p-OCH₃ | 0.17 |

| p-NH₂ | 0.02 |

This table presents generalized relative rates for the alkaline hydrolysis of substituted methyl benzoates to illustrate the electronic effects of substituents. The data is based on established Hammett relationships and not specific to this compound.

Given that the ethoxy and methoxy (B1213986) groups are electron-donating, it is expected that the rate of hydrolysis for this compound would be slower than that of unsubstituted methyl benzoate.

Thermodynamic Aspects of Reactions

Specific thermodynamic data, such as enthalpy and entropy of reaction for transformations involving this compound, have not been reported. However, the general thermodynamic principles of ester hydrolysis are well understood.

The hydrolysis of an ester is typically a slightly exothermic process. The reaction is an equilibrium, and the position of the equilibrium is influenced by the concentrations of reactants and products. In acid-catalyzed hydrolysis, a large excess of water is used to drive the equilibrium towards the products (carboxylic acid and alcohol). libretexts.org

Base-catalyzed hydrolysis (saponification) is thermodynamically more favorable and essentially irreversible. This is because the final step, the deprotonation of the carboxylic acid by the alkoxide, is a highly exergonic acid-base reaction.

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to elucidate reaction mechanisms. For ester hydrolysis, labeling the oxygen atoms can distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage. For instance, if the hydrolysis of an ester is carried out in ¹⁸O-labeled water, the position of the ¹⁸O in the products reveals the bond that was broken.

In the case of this compound, if hydrolysis proceeds via the typical acyl-oxygen cleavage, the ¹⁸O from the water would be incorporated into the carboxylic acid product (3-ethoxy-5-methoxybenzoic acid).

While no specific isotope labeling studies have been published for this compound, extensive studies on other esters have consistently shown that hydrolysis proceeds via acyl-oxygen cleavage. A study on the hydrolysis of camptothecin (B557342) and its analogues, which also involves a lactone (a cyclic ester), utilized ¹⁸O-labeling to confirm acyl cleavage. nih.gov

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts:

Acids: Strong acids like sulfuric acid or hydrochloric acid act as catalysts in the hydrolysis of this compound by protonating the carbonyl oxygen, thereby activating the ester for nucleophilic attack. libretexts.org

Bases: Strong bases such as sodium hydroxide or potassium hydroxide are not true catalysts but are consumed in the saponification reaction. They provide the hydroxide nucleophile and drive the reaction to completion by forming the carboxylate salt. libretexts.org

Solid Acid Catalysts: In the context of ester synthesis (the reverse of hydrolysis), solid acid catalysts like those based on zirconium and titanium have been studied for the esterification of benzoic acids. chemicalbook.com These could potentially be used for the hydrolysis reaction as well, offering advantages in terms of separation and reusability.

Reagents:

Water: Acts as the nucleophile in acid-catalyzed hydrolysis and as the solvent.

Methanol: In the context of the reverse reaction (esterification), methanol is the nucleophile that reacts with 3-ethoxy-5-methoxybenzoic acid.

Radical and Ionic Mechanisms

The primary chemical transformations of this compound, particularly hydrolysis, proceed through ionic mechanisms . These mechanisms involve the formation of charged intermediates (tetrahedral intermediates) and the movement of electron pairs, which is characteristic of nucleophilic acyl substitution reactions.

There is no evidence in the literature to suggest that this compound undergoes reactions via radical mechanisms under typical conditions. Radical reactions generally require initiators such as UV light or radical initiators and involve single electron transfers, which is not characteristic of ester hydrolysis. While some specialized reactions involving esters can have radical steps, the fundamental transformations of this compound are governed by ionic pathways.

Solvent Effects on Reaction Mechanisms

The role of the solvent in a chemical reaction is a critical factor that can significantly influence the reaction rate, selectivity, and even the mechanistic pathway. For transformations involving this compound, the choice of solvent can dictate the nature and strength of interactions with the reactants, transition states, and products, thereby altering the energy landscape of the reaction.

The polarity of the solvent is a primary consideration. Polar solvents, particularly polar protic solvents capable of hydrogen bonding like water and alcohols, can stabilize charged intermediates and transition states. libretexts.org For instance, in a potential nucleophilic substitution reaction at the ester's carbonyl carbon, a polar solvent could solvate the nucleophile and the leaving group, affecting their reactivity. In SN1-type reactions, polar protic solvents are known to facilitate the ionization step by stabilizing the resulting carbocation and anionic leaving group, thus accelerating the reaction. libretexts.org Conversely, for an SN2-type mechanism, excessive solvation of the nucleophile by a protic solvent can hinder its ability to attack the electrophilic center, potentially slowing the reaction. libretexts.org

In the context of hydrolysis of substituted methyl benzoates, studies have shown that both temperature and the nature of the solvent play a crucial role. For example, high-temperature water has been used to promote the hydrolysis of sterically hindered esters. rsc.orgpsu.edu The use of co-solvents can also dramatically alter reaction outcomes. For instance, in reactions of anilines with nitroanisole derivatives, moving from a polar protic solvent like methanol to a polar aprotic solvent like dimethyl sulfoxide (B87167) (Me2SO) can significantly enhance the reactivity of the nucleophile. nih.gov This is attributed to the reduced hydrogen bonding between the solvent and the nucleophile in Me2SO, leading to a "freer" and more reactive nucleophile. nih.gov

For a hypothetical reaction, such as the saponification of this compound, one could anticipate the following trends based on general principles:

| Solvent System | Expected Effect on Saponification Rate | Rationale |

| Methanol/Water | Moderate to High | Polar protic mixture stabilizes the tetrahedral intermediate. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent enhances nucleophilicity of the hydroxide ion. |

| Toluene | Low | Nonpolar solvent does not effectively solvate ions, hindering the reaction. |

| Acetone/Water | Moderate | Aprotic/protic mixture provides a balance of solubility and nucleophile reactivity. |

This table is a hypothetical representation based on general principles of solvent effects on ester hydrolysis and is not based on experimental data for this compound.

Similarly, for a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile might displace one of the substituents on the benzene (B151609) ring (a less common reaction for this substrate without strong activation), the solvent's role would be paramount.

| Solvent | Potential Impact on a Hypothetical SNAr Reaction | Underlying Principle |

| Pyridine | May facilitate the reaction | Can act as a solvent and a catalyst. |

| N,N-Dimethylformamide (DMF) | Would likely accelerate the reaction | Polar aprotic solvent stabilizes the charged Meisenheimer intermediate. masterorganicchemistry.com |

| Ethanol (B145695) | May be less effective than aprotic solvents | Protic nature could deactivate the nucleophile through hydrogen bonding. nih.gov |

| Hexane | Reaction unlikely to proceed | Nonpolar solvent cannot stabilize the charged intermediate. |

This table is a hypothetical representation based on general principles of solvent effects on SNAr reactions and is not based on experimental data for this compound.

The aggregation of aromatic molecules can also be influenced by the solvent composition, which in turn could affect reaction kinetics. researchgate.net The balance between π-π stacking interactions of the aromatic rings and solvation by the solvent molecules is delicate. In a mixture of aromatic and aliphatic solvents, the degree of aggregation can change significantly, which could impact the availability of the substrate for reaction. researchgate.net

Synthetic Utility and Applications As a Chemical Precursor

Utilization in the Synthesis of Complex Organic Molecules

There is no available information on the use of Methyl 3-ethoxy-5-methoxybenzoate as a starting material or intermediate in the synthesis of complex organic molecules.

Development of Substituted Aromatic Esters

No documented methods or research findings specifically describe the use of this compound for the development of other substituted aromatic esters.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-ethoxy-5-methoxybenzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromine substituents (as in analogous compounds) enhance electrophilicity, enabling regioselective ethoxy or methoxy group introduction . Solvent selection (e.g., dichloromethane or DMF) and controlled temperature (20–60°C) significantly impact yields. Catalytic agents like triethylamine may reduce side reactions .

- Optimization : Use stoichiometric ratios (1:1.2 for nucleophile:substrate) and monitor progress via TLC or HPLC. Purification via column chromatography with hexane/ethyl acetate gradients improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Resolve substituent positions (e.g., ethoxy at C3: δ ~4.1 ppm; methoxy at C5: δ ~3.8 ppm) .

- IR : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy vs. bromo) influence the electronic properties and reactivity of this compound?

- Substituent Effects :

- Electron-donating groups (e.g., -OCH₃, -OC₂H₅) activate the aromatic ring for electrophilic substitution at ortho/para positions, while electron-withdrawing groups (e.g., -Br) deactivate it .

- Table 1 : Reactivity Trends in Electrophilic Substitution

| Substituent | Position | Reactivity (Relative Rate) |

|---|---|---|

| -OCH₃ | C5 | High (ortho/para-directing) |

| -OC₂H₅ | C3 | Moderate |

| -Br | C4 | Low (meta-directing) |

| Data derived from analogous benzoate derivatives . |

Q. What computational approaches are suitable for modeling the electronic structure of this compound, and how do they align with experimental data?

- Methods :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- MD Simulations : Assess solvation effects using CHARMM or AMBER force fields .

Q. How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Case Study : Conflicting yields in esterification reactions may arise from solvent polarity (e.g., DMF vs. THF) or moisture sensitivity.

- Resolution :

- Replicate conditions with strict anhydrous protocols.

- Use in situ FTIR to monitor intermediate formation.

- Cross-validate purity via DSC (melting point consistency) .

Data-Driven Insights

Q. What are the critical parameters for optimizing crystallization of this compound?

- Parameters :

- Solvent polarity (ethyl acetate/hexane mixtures preferred).

- Cooling rate (0.5–1.0°C/min) to avoid amorphous precipitates.

- Seed crystals to induce nucleation .

- Table 2 : Crystallization Conditions and Outcomes

| Solvent System | Crystal Quality (CCDC) | Purity (%) |

|---|---|---|

| Ethyl Acetate | High (monoclinic) | ≥99 |

| DCM/Hexane | Moderate | 95–98 |

| Based on SHELXL-refined structures . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.